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Compound of Interest

Compound Name: 2-Cyclohexylpropanoic acid

Cat. No.: B1359865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexylpropanoic acid
(CAS 6051-13-4), a versatile carboxylic acid with significant potential in organic synthesis and

as a scaffold for the development of novel therapeutic agents. This document collates available

data on its physicochemical properties, synthesis, and biological applications, with a focus on

its role in the development of cytotoxic agents and viral protease inhibitors.

Chemical and Physical Properties
2-Cyclohexylpropanoic acid is a saturated fatty acid characterized by a cyclohexyl ring

attached to the alpha-position of a propanoic acid moiety. Its chemical structure contributes to

its hydrophobic nature, influencing its solubility and reactivity.[1] While detailed experimental

data for the racemic mixture (CAS 6051-13-4) is not extensively published, a summary of

computed and available experimental data for the compound and its enantiomers is presented

below.
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Property Value Source

Molecular Formula C₉H₁₆O₂ PubChem[2]

Molecular Weight 156.22 g/mol PubChem[2][3]

IUPAC Name 2-cyclohexylpropanoic acid PubChem[2]

CAS Number 6051-13-4 -

Canonical SMILES CC(C1CCCCC1)C(=O)O PubChem[2]

InChI

InChI=1S/C9H16O2/c1-

7(9(10)11)8-5-3-2-4-6-8/h7-

8H,2-6H2,1H3,(H,10,11)

PubChem[2]

InChIKey
VRLUSLNMNQAPOH-

UHFFFAOYSA-N
PubChem[2]

Appearance
Colorless to pale yellow liquid

or solid
CymitQuimica[1]

Melting Point 46-47 °C ((S)-enantiomer) Echemi[4]

Boiling Point
95 °C at 0.2 Torr ((S)-

enantiomer)
Echemi[4]

Density
1.019 ± 0.06 g/cm³ ((S)-

enantiomer)
Echemi[4]

pKa 4.79 ± 0.10 ((S)-enantiomer) Echemi[4]

XLogP3 3.0 PubChem[3]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-
Cyclohexylpropanoic acid. While full, detailed spectra are often behind paywalls or require

registration on spectral databases, the availability of key spectroscopic data has been

confirmed.
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Data Type Availability Source

¹³C NMR Available PubChem, SpectraBase[5]

¹H NMR

Not explicitly found, but

expected to be available with

¹³C NMR data.

-

Mass Spectrum (GC-MS) Available PubChem, SpectraBase[3][5]

Infrared (IR) Spectrum Vapor Phase IR Available PubChem, SpectraBase[5]

Note: Researchers can typically access these spectra through institutional subscriptions to

databases such as SpectraBase, or by requesting the Certificate of Analysis (COA) from

commercial suppliers.

Synthesis Protocols
While a specific, detailed laboratory-scale synthesis protocol for 2-Cyclohexylpropanoic acid
(CAS 6051-13-4) is not readily available in the public domain, a relevant industrial synthesis for

a derivative, allyl cyclohexyl propionate, provides a viable route to the core structure.

Synthesis of Cyclohexylpropionic Acid Methyl Ester
(Intermediate)
This protocol is adapted from a patented method for the production of a derivative.[6]

Reaction: Hydrogenation of methyl cinnamate.

Protocol:

Dissolve methyl cinnamate in a suitable solvent (e.g., ethanol, ethyl acetate).

Add a Raney's nickel catalyst to the solution.

Introduce hydrogen gas into the reaction vessel under pressure.

Maintain the reaction under appropriate temperature and pressure until the hydrogenation is

complete, monitoring by techniques such as TLC or GC.
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Upon completion, filter off the catalyst.

Remove the solvent under reduced pressure to yield cyclohexylpropionic acid methyl ester.

Subsequent Hydrolysis: The resulting methyl ester can be hydrolyzed to the desired 2-
Cyclohexylpropanoic acid using standard procedures, such as refluxing with an aqueous

solution of a strong base (e.g., sodium hydroxide) followed by acidification.

Biological Activity and Applications
2-Cyclohexylpropanoic acid serves as a valuable building block in the synthesis of

biologically active molecules. Its derivatives have shown promise in oncology and virology.

Cytotoxic Activity of Ester Derivatives
Ester derivatives of a related compound, (S,S)-ethylenediamine-N,N'-di-2-(3-

cyclohexyl)propanoic acid, have demonstrated significant cytotoxic activity against various

human leukemic cell lines.[5] The non-esterified parent compound, however, was found to be

inactive in the tested models.

Cell Line Ethyl Ester IC₅₀ (µM)

HL-60 10.7 - 45.4

REH 10.7 - 45.4

MOLT-4 10.7 - 45.4

KG-1 10.7 - 45.4

JVM-2 10.7 - 45.4

K-562 10.7 - 45.4

The cytotoxic mechanism of these derivatives is believed to be through the induction of

caspase-independent apoptosis, which is associated with oxidative stress and mitochondrial

dysfunction.

Inhibitors of Norovirus 3CL Protease
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2-Cyclohexylpropanoic acid derivatives are key components in the synthesis of macrocyclic

inhibitors of the norovirus 3C-like protease (3CLpro).[7] This protease is essential for the

replication of the norovirus, making it a prime target for antiviral drug development.[7] The

synthesis of these inhibitors involves complex multi-step procedures where the

cyclohexylpropanoic acid moiety often serves as a hydrophobic element that can interact with

the enzyme's active site.

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic activity of the ester derivatives of related cyclohexylpropanoic acids is linked to a

caspase-independent apoptosis pathway. This pathway is initiated by mitochondrial

dysfunction.
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Proposed Caspase-Independent Apoptosis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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